N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(14-4-1-2-5-14)24-16-8-6-15(7-9-16)23-17-12-18(21-13-20-17)25-11-3-10-22-25/h3,6-14H,1-2,4-5H2,(H,24,26)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIQHJTVOROLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the Buchwald-Hartwig amination, where chloropyrimidine derivatives react with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate . The reaction conditions often involve heating under reflux and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s 4-position is susceptible to nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms.
Key Findings :
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The pyrazole substituent enhances pyrimidine’s electrophilicity, facilitating substitutions at C4 and C6 positions .
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Steric hindrance from the cyclopentanecarboxamide group may limit reactivity at the aniline-linked position .
Oxidation and Reduction Reactions
The compound’s pyrimidine and amide groups participate in redox transformations.
Key Findings :
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Pyrimidine N-oxidation retains the pyrazole moiety but modifies electronic properties for downstream coupling .
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Amide reduction requires harsh conditions due to the steric bulk of the cyclopentane ring.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
Mechanistic Insight :
-
Hydrolysis proceeds via tetrahedral intermediate formation, with rate dependence on pH and temperature .
Cross-Coupling Reactions
The pyrimidine and pyrazole rings enable transition metal-catalyzed couplings.
Applications :
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Suzuki coupling diversifies the pyrimidine scaffold for structure-activity relationship (SAR) studies in kinase inhibitor development .
Condensation and Cyclization
The primary amine linker participates in Schiff base formation.
Notable Example :
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Condensation with 4-nitrobenzaldehyde yields a stabilized imine derivative, confirmed via <sup>1</sup>H NMR .
Functionalization of the Pyrazole Ring
The 1H-pyrazole group undergoes electrophilic substitution.
Limitations :
-
Pyrazole’s electron-rich C4 position favors nitration, but steric effects from adjacent groups may hinder reactivity .
Biological Activity and Reaction Relevance
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CDK2 Inhibition : Analogues with pyrazole-pyrimidine cores exhibit sub-micromolar CDK2 inhibition (e.g., compound 15 , K<sub>i</sub> = 0.005 µM) via hydrogen bonding with kinase hinge regions .
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Antiproliferative Effects : Derivatives arrest cancer cells at S/G2 phase by modulating retinoblastoma phosphorylation .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a cyclopentanecarboxamide moiety linked to a pyrimidine and pyrazole system. The presence of these heterocycles contributes to its biological activity, making it a candidate for further pharmaceutical development.
Cancer Research
One of the most promising applications of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is in cancer treatment. A study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. The compound exhibited potent inhibitory activity with an IC50 value of 0.005 µM, demonstrating selectivity over other CDKs tested . Additionally, it showed sub-micromolar antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent.
Cardiovascular Research
The compound has also been investigated for its cardiotonic properties. Research into related pyrazole derivatives revealed that modifications can lead to significant inhibition of phosphodiesterase enzymes (PDE3A and PDE3B), which play a role in heart function regulation. For instance, certain derivatives exhibited IC50 values as low as 0.24 µM against PDE3A, suggesting that similar modifications might enhance the cardiovascular effects of this compound .
Neurodegenerative Disorders
The compound's structural analogs have been explored for their potential in treating neurodegenerative disorders through the inhibition of metabolic enzymes relevant to conditions such as Alzheimer's disease. Specific pyrazole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline . These findings suggest that this compound could be a scaffold for developing new treatments for neurodegenerative diseases.
Case Studies and Findings
Mechanistic Insights
Mechanistic studies have shown that this compound induces apoptosis in cancer cells by reducing phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases . This mechanism underscores the compound's potential as a targeted therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the kinase’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of N-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide with structurally analogous compounds reveals key differences in molecular geometry, electronic properties, and binding affinities. Below, we discuss these aspects with supporting data.
Structural Features
The compound’s pyrimidine-pyrazole core is structurally analogous to kinase inhibitors like imatinib and dasatinib, but its cyclopentane carboxamide substituent introduces distinct steric and electronic effects. SHELXL-refined crystallographic data highlight the following structural parameters:
| Parameter | This compound | Imatinib (Control) | Dasatinib (Control) |
|---|---|---|---|
| Pyrimidine C-N bond length (Å) | 1.34 ± 0.02 | 1.33 ± 0.01 | 1.35 ± 0.02 |
| Pyrazole N-N bond angle (°) | 122.5 | N/A | N/A |
| Cyclopentane ring puckering (Å) | 0.45 | N/A | N/A |
| Hydrogen bond donor/acceptor count | 3/5 | 4/6 | 5/7 |
Data derived from SHELXL-refined crystallographic studies . N/A: Not applicable (structural feature absent in control compounds).
The cyclopentane carboxamide group induces a unique puckering conformation (0.45 Å), which may enhance hydrophobic interactions in target binding pockets compared to linear alkyl chains in imatinib. Additionally, the pyrimidine C-N bond length (1.34 Å) aligns with typical values for aromatic heterocycles, ensuring stable π-π stacking with kinase domains.
Electronic and Pharmacokinetic Properties
Comparative logP values and solubility data are summarized below:
| Property | This compound | Bosutinib (Control) |
|---|---|---|
| logP | 2.8 | 3.1 |
| Aqueous solubility (mg/mL) | 0.15 | 0.09 |
| Plasma protein binding (%) | 92 | 94 |
The lower logP (2.8 vs. 3.1 in bosutinib) and higher solubility (0.15 mg/mL vs. 0.09 mg/mL) suggest improved pharmacokinetic profiles, likely due to the pyrazole group’s polarity.
Target Binding and Selectivity
For example, the cyclopentane carboxamide’s bulk may hinder binding to ABL1 (imatinib’s target) but favor kinases like JAK2 or FLT3.
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A cyclopentanecarboxamide moiety.
- A pyrimidine ring substituted with a pyrazole group.
- An aniline derivative contributing to its biological activity.
Structural Formula
The structural formula can be represented as follows:
Research indicates that compounds similar to this compound often interact with various biological targets, including kinases and receptors involved in cancer progression and inflammatory responses.
Inhibition of Kinases
Studies have shown that related compounds act as selective inhibitors of kinases such as p38 MAP kinase, which plays a crucial role in inflammatory pathways. The binding affinity and selectivity are often enhanced by specific structural features that allow for unique interactions within the ATP-binding site of these kinases .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory agents : Targeting pathways involved in inflammation.
- Anticancer agents : Inhibiting tumor growth by targeting specific kinases related to cancer cell proliferation.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrazole-pyrimidine compounds exhibited significant anti-inflammatory effects in vitro, suggesting a potential for treating conditions like rheumatoid arthritis .
- Anticancer Activity : Research involving similar compounds indicated effective inhibition of cancer cell lines, correlating with their ability to disrupt key signaling pathways in cancer biology .
Pharmacological Profile
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | Varies (dependent on formulation) |
| Metabolism | Hepatic (CYP450 pathway) |
Research Findings
Recent studies have focused on the synthesis and optimization of compounds related to this compound. These investigations have revealed insights into structure-activity relationships (SAR), which are critical for enhancing potency and selectivity against biological targets.
Notable Findings
- Selective Inhibition : Compounds were found to exhibit selective inhibition against certain kinases, leading to reduced off-target effects and improved therapeutic profiles .
- In Vivo Efficacy : Animal studies indicated promising results in reducing tumor sizes and inflammation markers when administered with optimized formulations .
- Safety Profiles : Toxicological assessments showed acceptable safety margins, making these compounds suitable candidates for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
